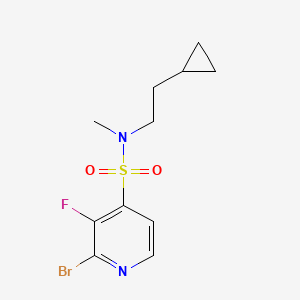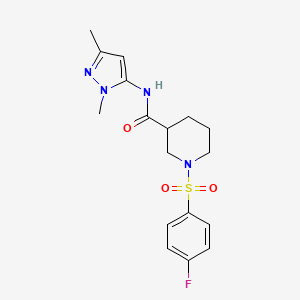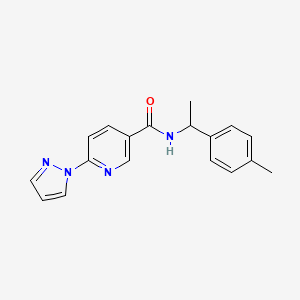
(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₃. This compound is characterized by its chiral nature, which makes it particularly useful in asymmetric synthesis and other applications requiring enantiomerically pure substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with (R)-piperidin-3-ylcarbamate as the starting material.
Protection: The amino group of (R)-piperidin-3-ylcarbamate is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl piperidin-3-ylcarbamate.
Picolinoylation: The protected piperidine is then reacted with picolinoyl chloride in the presence of a base such as triethylamine to introduce the picolinoyl group, resulting in the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and enantiomeric excess. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the picolinoyl group to a more reduced form.
Substitution: Nucleophilic substitution reactions can be carried out at the picolinoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols, along with bases like triethylamine, are employed.
Major Products Formed:
Oxidation Products: Oxidation can yield picolinoyl derivatives with various oxidation states.
Reduction Products: Reduction can produce derivatives with reduced picolinoyl groups.
Substitution Products: Substitution reactions can lead to the formation of amides, esters, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound is utilized in biological studies to investigate the role of picolinoyl derivatives in biological systems and their potential as enzyme inhibitors or modulators.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound finds applications in the chemical industry for the synthesis of fine chemicals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
Vergleich Mit ähnlichen Verbindungen
(R)-tert-Butyl piperidin-3-ylcarbamate: This compound is structurally similar but lacks the picolinoyl group.
(R)-tert-Butyl 1-benzylpiperidin-3-ylcarbamate: This compound has a benzyl group instead of the picolinoyl group.
Uniqueness: (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is unique due to its picolinoyl group, which imparts specific chemical and biological properties that are not present in the other similar compounds. This makes it particularly valuable in asymmetric synthesis and other specialized applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJCFXJUIZBDCR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2958817.png)







![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)


![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)
